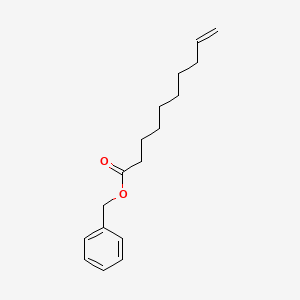

Benzyl dec-9-enoate

Übersicht

Beschreibung

Benzyl dec-9-enoate is a chemical compound with the molecular formula C17H24O2 . It is used in various applications, including pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves complex chemical reactions. For instance, a study detailed the synthesis of a similar compound, octadec-9-enyl dec-9-enoate, revealing the effect of symmetry about the ester group on the crystallization of aliphatic fatty monoesters . Another study discussed the ethenolysis of ricinoleic acid methyl ester, which produced the valuable oleochemical key substance methyl dec-9-enoate .Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms . The structure of similar compounds, such as Benzyl (9E)-octadec-9-enoate, includes multiple bonds, aromatic bonds, and ester groups .Chemical Reactions Analysis

The chemical reactions involving this compound or similar compounds can be complex. For instance, reactions at the benzylic position are crucial for synthesis problems . Another study discussed the oxidation of benzyl alcohol over a Pd/Al2O3 catalyst .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

Benzyl dec-9-enoate is involved in various synthesis and catalytic processes. For instance, it is produced through the ethenolysis of ricinoleic acid methyl ester, a renewable raw material, yielding valuable oleochemical substances under mild conditions using a homogeneous ruthenium catalyst (Behr, Krema, & Kämper, 2012). Additionally, palladium-catalyzed carboxylative coupling of benzyl chlorides with allyltributylstannane forms benzyl but-3-enoates, demonstrating the utility of this compound in organic synthesis (Feng, Sun, Zhang, Yu, & Bao, 2013).

Organic Chemistry and Chemical Transformations

This compound plays a significant role in organic chemistry, particularly in stereoselective processes. For example, the conjugate addition of benzyl phenylsulfonyl carbanions to enoates derived from d-mannitol involves this compound, leading to the formation of various organic compounds (Ferreira et al., 2004). This highlights its importance in the synthesis of complex organic molecules with specific stereochemical configurations.

Industrial and Engineering Applications

In industrial and engineering contexts, this compound is utilized in reactions such as the alkylation of benzene with dec-1-ene, catalyzed by supported 12-tungstophosphoric acid. This process is essential in the production of alkyl benzenes, demonstrating the compound's relevance in industrial chemistry (Hernández-Cortez et al., 2010).

Photocatalysis and Photochemistry

In the field of photocatalysis and photochemistry, this compound is involved in the selective photocatalytic oxidation of benzyl alcohol to benzaldehyde under visible light, showcasing its potential in photochemical reactions and green chemistry applications (Ohkubo, Suga, & Fukuzumi, 2006).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

A compound with a similar structure, benzyl benzoate, exerts toxic effects on the nervous system of parasites, resulting in their death . It is also toxic to mite ova, though its exact mechanism of action is unknown .

Biochemical Pathways

It’s worth noting that similar compounds, such as benzyl nitrile, have been found to be generated from l-phenylalanine via phenylacetaldoxime in tea . The enzyme CsCYP79D73 showed activity for converting l-phenylalanine into phenylacetaldoxime, while CsCYP71AT96s showed activity for converting phenylacetaldoxime into benzyl nitrile .

Result of Action

Similar compounds, such as benzyl benzoate, have been found to be lethal to parasites and mites .

Action Environment

It’s worth noting that similar compounds, such as benzyl nitrile, have been found to accumulate under continuous wounding stress, which was attributed to an increase in jasmonic acid, activating cscyp79d73 expression .

Eigenschaften

IUPAC Name |

benzyl dec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-2-3-4-5-6-7-11-14-17(18)19-15-16-12-9-8-10-13-16/h2,8-10,12-13H,1,3-7,11,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPICZNHNASWVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B1380919.png)

![tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate](/img/structure/B1380927.png)